molecular formula C10H14O3 B170040 2-(2,3-Dimethoxyphenyl)ethanol CAS No. 13335-51-8

2-(2,3-Dimethoxyphenyl)ethanol

Cat. No.: B170040
CAS No.: 13335-51-8
M. Wt: 182.22 g/mol
InChI Key: WKWPWEFKXHIZNO-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxyphenyl)ethanol is an organic compound with the molecular formula C10H14O3. It is a derivative of phenethyl alcohol, where the phenyl ring is substituted with two methoxy groups at the 2 and 3 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

2-(2,3-Dimethoxyphenyl)ethanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances within the body . The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds, potentially altering their bioavailability and activity.

Additionally, this compound has been observed to interact with certain proteins involved in cell signaling pathways. These interactions can modulate the activity of these proteins, leading to changes in cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating the activity of this pathway, this compound can affect cell proliferation, differentiation, and apoptosis.

Furthermore, this compound has been found to impact gene expression. Studies have demonstrated that this compound can upregulate or downregulate the expression of specific genes, thereby influencing cellular metabolism and function . These changes in gene expression can lead to alterations in cellular behavior, including changes in cell growth and response to stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific receptors or enzymes, leading to their activation or inhibition . For instance, the binding of this compound to cytochrome P450 enzymes can result in the modulation of their catalytic activity, thereby influencing the metabolism of other compounds.

Additionally, this compound can affect the transcriptional activity of certain genes by interacting with transcription factors. This interaction can lead to changes in the expression of genes involved in cellular metabolism, signaling, and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by various factors, including temperature, pH, and exposure to light . Studies have shown that this compound can degrade over time, leading to a reduction in its bioactivity.

Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function. These effects include alterations in cell growth, differentiation, and response to external stimuli . Understanding the temporal dynamics of this compound is crucial for its application in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing cellular metabolism and promoting cell survival . At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The metabolic flux of this compound can influence the levels of other metabolites within the cell, thereby affecting overall cellular metabolism .

Additionally, this compound can interact with cofactors such as NADPH, which are essential for its metabolic conversion. These interactions can modulate the efficiency of the metabolic pathways and the bioavailability of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These proteins help in the uptake and localization of the compound within cellular compartments. The distribution of this compound can influence its bioactivity and the extent of its effects on cellular processes .

Furthermore, the accumulation of this compound in specific tissues can lead to localized effects, which may differ from its systemic effects. Understanding the transport and distribution mechanisms is essential for predicting the compound’s behavior in biological systems .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization is often directed by specific targeting signals or post-translational modifications that guide the compound to its site of action.

In the nucleus, this compound can interact with transcription factors and influence gene expression. In the mitochondria, it can affect cellular respiration and energy production . The subcellular localization of this compound is therefore critical for its role in cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,3-Dimethoxyphenyl)ethanol can be synthesized through several methods. One common synthetic route involves the reduction of 2-(2,3-dimethoxyphenyl)acetaldehyde using sodium borohydride in an alcohol solvent. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-(2,3-dimethoxyphenyl)acetaldehyde. This method is preferred due to its efficiency and scalability. The reaction is conducted under high pressure and temperature, using a palladium or platinum catalyst.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-(2,3-dimethoxyphenyl)acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 2-(2,3-dimethoxyphenyl)ethane using strong reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 2-(2,3-Dimethoxyphenyl)acetic acid.

    Reduction: 2-(2,3-Dimethoxyphenyl)ethane.

    Substitution: Various substituted phenethyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,3-Dimethoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethanol: Similar in structure but with methoxy groups at the 3 and 4 positions.

    2-(2,4-Dimethoxyphenyl)ethanol: Methoxy groups at the 2 and 4 positions.

    2-(3,5-Dimethoxyphenyl)ethanol: Methoxy groups at the 3 and 5 positions.

Uniqueness

2-(2,3-Dimethoxyphenyl)ethanol is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. The 2 and 3 positions allow for distinct interactions with enzymes and receptors, potentially leading to unique pharmacological properties compared to its isomers .

Properties

IUPAC Name

2-(2,3-dimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-12-9-5-3-4-8(6-7-11)10(9)13-2/h3-5,11H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWPWEFKXHIZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295426
Record name benzeneethanol, 2,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13335-51-8
Record name 13335-51-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzeneethanol, 2,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 20 g (0.145 mol) of 1,2-dimethoxybenzene in 300 mL of anhydrous tetrahydrofuran stirred at room temperature under argon was added 90 mL (0.145 mol) of 1.6M butyl lithium in hexane over 30 minutes. The reaction mixture was stirred and heated at 40° for 4 hours and then cooled in an ice bath. Ethylene oxide (14 mL, 0.29 mol) was allowed to distill into the ice cooled reaction mixture over 45 minutes. The reaction mixture was stirred with ice bath cooling for 1.5 hours and then at room temperature for 17 hours. Most of the solvent was removed under reduced pressure and water was added to the residue. The product was extracted with ether and the dried extract was concentrated under reduced pressure to an oil. The remaining 1,2-dimethoxybenzene (7.5 g) was removed by distillation (bp 45°-60°/0.2 mm) and the residue was purified by HPLC using 20% ethylacetate-toluene to give 5 g (19% yield) of 1-(2-hydroxyethyl)-2,3-dimethoxybenzene. This intermediate (5 g, 0.028 mol) was dissolved in 100 mL of anhydrous methylene chloride and the solution was cooled in an ice bath. Triethylamine (7.7 mL, 0.056 mol) was added and followed by 2.6 mL (0.033 mol) of methane sulfonyl chloride added dropwise. The reaction mixture was stirred with ice bath cooling for two hours and then was washed with water, with sodium bicarbonate solution, dried and concentrated under reduced pressure to give (7.2 g) of 1-[(2-methanesulfonyloxy)ethyl]-2,3-dimethoxybenzene as an oil which was used without purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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